molecular formula C10H22ClNO B13721738 trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride

trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride

Cat. No.: B13721738
M. Wt: 207.74 g/mol
InChI Key: IXVAXPAYLDDSFT-UHFFFAOYSA-N
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Description

Trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride: is a chemical compound that belongs to the class of cyclohexylamines. It is characterized by the presence of a cyclohexane ring substituted with a 3-methoxy-propyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride typically involves the following steps:

    Cyclohexanone Reaction: Cyclohexanone is reacted with 3-methoxy-propylamine under reductive amination conditions to form trans 4-(3-Methoxy-propyl)-cyclohexylamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexylamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of various cyclohexylamine derivatives.

Biology:

  • Investigated for its potential biological activity, including its effects on neurotransmitter systems.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry:

  • Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler analog without the 3-methoxy-propyl group.

    4-(3-Methoxy-propyl)-cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness:

  • The presence of the 3-methoxy-propyl group and the amine functionality in trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride imparts unique chemical and biological properties, distinguishing it from other cyclohexylamine derivatives.

Properties

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

4-(3-methoxypropyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-12-8-2-3-9-4-6-10(11)7-5-9;/h9-10H,2-8,11H2,1H3;1H

InChI Key

IXVAXPAYLDDSFT-UHFFFAOYSA-N

Canonical SMILES

COCCCC1CCC(CC1)N.Cl

Origin of Product

United States

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